molecular formula C7H6IN3O B8052907 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine

3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine

Cat. No.: B8052907
M. Wt: 275.05 g/mol
InChI Key: XWDLAPDPDUCJEX-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine is a heterocyclic aromatic compound with the molecular formula C7H6IN3O and a molecular weight of 275.05 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine typically involves the iodination of 5-methoxypyrazolo[1,5-a]pyrimidine. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods: . These methods often involve scalable reactions and purification processes to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-5-methoxypyrazolo[1,5-a]pyrimidine .

Scientific Research Applications

3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Uniqueness: 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine is unique due to the presence of both the iodine atom and the methoxy group, which confer distinct reactivity and properties. This combination makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3-iodo-5-methoxypyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3O/c1-12-6-2-3-11-7(10-6)5(8)4-9-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDLAPDPDUCJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=NN2C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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